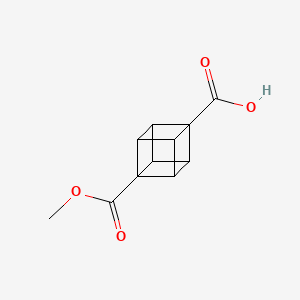

4-Methoxycarbonylcubanecarboxylic acid

描述

Historical Context of Cubane (B1203433) Chemistry and Pioneering Syntheses

The story of cubane is a testament to synthetic ingenuity. For many years, the synthesis of a cubic hydrocarbon was considered unattainable due to the immense strain energy inherent in its 90° carbon-carbon bonds. acs.org However, in 1964, Philip E. Eaton and Thomas W. Cole at the University of Chicago successfully achieved this "impossible" synthesis. wikipedia.orgic.ac.uk Their classic multi-step synthesis began with 2-cyclopentenone and involved a key photochemical [2+2] cycloaddition to form the cage-like structure, followed by a Favorskii rearrangement to contract a ring and form the cubane framework. wikipedia.org

The development of reliable synthetic routes to cubane-1,4-dicarboxylic acid was a critical turning point. This compound serves as the primary building block from which a vast array of substituted cubanes can be prepared, including the subject of this article, 4-Methoxycarbonylcubanecarboxylic acid. nih.gov

Significance of this compound as a Research Scaffold

This compound is a direct and vital descendant of the pioneering synthetic work in cubane chemistry. It is typically prepared from cubane-1,4-dicarboxylic acid, a cornerstone intermediate. nih.govresearchgate.net Its significance lies in its role as a bifunctional, rigid, and three-dimensional scaffold, providing a unique template for the construction of more complex molecules. scientificupdate.comresearchgate.net

The cubane cage is increasingly recognized as a valuable bioisostere for the benzene (B151609) ring in medicinal chemistry. scientificupdate.comsciencedaily.com Replacing a flat aromatic ring with a three-dimensional, non-aromatic cubane scaffold can lead to significant improvements in the physicochemical and biological properties of drug candidates, such as enhanced metabolic stability and reduced toxicity. researchgate.netsciencedaily.comnih.gov this compound, with its two distinct carboxylic acid-derived functional groups, offers a strategic advantage for chemists. One group can be used as a handle for further chemical transformations while the other can be incorporated into a target bioactive molecule. nih.gov

A comparative study highlights the distinct properties imparted by the cubane core. When comparing 4-(methoxycarbonyl)benzoic acid with its cubane analogue, significant differences in lipophilicity and aqueous solubility are observed, properties that are critical for drug development. acs.org

Table 1: Physicochemical Property Comparison

| Compound | Core Scaffold | cLogP | Aqueous Solubility (µg/mL) | pKa |

|---|---|---|---|---|

| 4-(Methoxycarbonyl)benzoic acid | Benzene | 1.95 | 220 | 3.6 |

| This compound | Cubane | 0.49 | 910 | 4.4 |

Data sourced from a comparative study of isosteres. acs.org

Beyond medicinal chemistry, the rigid and well-defined geometry of the cubane scaffold makes it an attractive component for materials science and molecular engineering. sciencedaily.comberkeleysciencereview.com The ability to precisely position functional groups in three-dimensional space is crucial for creating novel polymers and nanomaterials with unique properties. scientificupdate.comberkeleysciencereview.com this compound serves as a fundamental building block in these endeavors, allowing for the systematic construction of larger, highly organized molecular architectures. sciencedaily.com

Current Research Landscape and Emerging Directions in Cubane Chemistry

The fascination with cubane chemistry continues to grow, with current research focusing on developing more efficient synthetic methodologies and expanding its applications. ic.ac.uk A significant challenge has been the direct functionalization of the cubane C-H bonds. wikipedia.orgresearchgate.net However, recent advancements in catalytic C-H functionalization are beginning to address this limitation, opening up new avenues for creating diverse cubane derivatives. researchgate.net

Modern synthetic techniques are being applied to cubane chemistry to improve efficiency and scalability. For instance, electrochemical methods like the Hofer-Moest reaction have been successfully used for the direct conversion of cubane carboxylic acids into alkoxy cubanes under flow conditions. nih.gov This represents a significant step forward, as it provides a milder and more direct route to functionalized cubanes that can serve as bioisosteres for electron-rich aromatic compounds like anisole (B1667542). nih.gov

The exploration of cubane derivatives in drug discovery is a particularly active area. nih.govacs.org Researchers are incorporating the cubane scaffold into a wide range of biologically active molecules to probe their structure-activity relationships and improve their pharmacological profiles. researchgate.netchemistryworld.com Studies have shown that replacing a phenyl ring with a cubane can lead to compounds with equal or even enhanced bioactivity. chemistryworld.com

Emerging directions also include the investigation of other strained cage-like molecules derived from cubanes, such as cuneanes. The silver(I)-catalyzed rearrangement of 1,4-disubstituted cubanes to cuneanes has been studied, revealing that the electronic nature of the substituents on the cubane ring dictates the regioselectivity of the rearrangement. acs.orgwindows.net This provides another layer of complexity and opportunity for creating novel three-dimensional scaffolds for medicinal and materials chemistry. acs.org

Table 2: Recent Advances in Cubane Synthesis and Functionalization

| Method | Description | Significance |

|---|---|---|

| C-H Functionalization | Direct catalytic arylation and alkylation of cubane C-H bonds. researchgate.net | Overcomes the challenge of indirect functionalization, allowing for more diverse and precise substitution patterns. researchgate.net |

| Electrochemical Synthesis | Oxidative decarboxylative ether formation (Hofer-Moest reaction) under flow conditions. nih.gov | Provides a direct, scalable, and chemoselective method to synthesize alkoxy cubanes, which are valuable anisole bioisosteres. nih.gov |

| Rearrangement to Cuneanes | Silver(I)-catalyzed σ-bond rearrangement of substituted cubanes to form cuneanes. acs.org | Expands the available chemical space of strained polycyclic hydrocarbons for use as scaffolds. acs.org |

| Flow Photochemistry | Continuous photochemical synthesis of key intermediates like dimethyl 1,4-cubanedicarboxylate. scientificupdate.com | Improves the scalability and safety of key synthetic steps in accessing the cubane core. scientificupdate.com |

The ongoing research into cubane and its derivatives, particularly versatile intermediates like this compound, promises to unlock new applications in fields ranging from pharmaceuticals to advanced materials. sciencedaily.comberkeleysciencereview.com

Structure

3D Structure

属性

IUPAC Name |

4-methoxycarbonylcubane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-15-9(14)11-5-2-6(11)4-7(11)3(5)10(2,4)8(12)13/h2-7H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARRJEFLYRAVFJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12C3C4C1C5C2C3C45C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327274 | |

| Record name | NSC640885 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24539-28-4 | |

| Record name | NSC640885 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methoxycarbonyl)cubanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Methoxycarbonylcubanecarboxylic Acid and Its Derivatives

Strategic Approaches to Cubane (B1203433) Core Construction

The foundational synthesis of the cubane skeleton, first accomplished by Philip Eaton and Thomas Cole in 1964, has been refined over decades into more efficient and scalable processes. ic.ac.ukwikipedia.org These routes typically culminate in the formation of cubane-1,4-dicarboxylic acid or its diester, which are key precursors to 4-Methoxycarbonylcubanecarboxylic acid. ic.ac.ukblogspot.com

Multistep Synthesis from Cyclopentenone Precursors

The classic and most practical synthesis of the cubane framework begins with 2-cyclopentenone. blogspot.comsciencemadness.org This approach has been optimized for laboratory-scale synthesis in multigram quantities. researchgate.net The initial sequence involves several key transformations:

Protection: The ketone functionality of cyclopentanone (B42830) is first protected as an ethylene (B1197577) ketal. sciencemadness.orgyoutube.com

Bromination: The protected cyclopentanone undergoes allylic bromination using N-bromosuccinimide (NBS), followed by the addition of bromine across the double bond to yield a tribromocyclopentanone derivative. wikipedia.orgblogspot.com

Dehydrobromination: Treatment of the tribromide with a base, such as diethylamine, results in the elimination of two equivalents of hydrogen bromide to form the crucial intermediate, 2-bromocyclopentadienone. wikipedia.orgblogspot.com

This sequence efficiently converts a simple five-membered ring precursor into a highly functionalized diene, primed for the subsequent cage-forming reactions.

Diels-Alder Dimerization and Photochemical Cycloaddition in Cubane Formation

The construction of the eight-carbon cubane cage from the cyclopentenone-derived intermediate is achieved through a sequence of cycloaddition reactions.

Diels-Alder Dimerization: The 2-bromocyclopentadienone intermediate spontaneously undergoes a [4+2] Diels-Alder dimerization. wikipedia.orgblogspot.com This reaction proceeds with high regioselectivity and endo-selectivity, leading to a dicyclopentadiene (B1670491) derivative where the two alkene groups are in close proximity, a crucial orientation for the subsequent step. wikipedia.orgsoton.ac.uk

Photochemical [2+2] Cycloaddition: The endo-dimer is then subjected to a photochemical [2+2] cycloaddition. wikipedia.orgyoutube.com Irradiation with a mercury vapor lamp induces an intramolecular cyclization between the two double bonds, forging the cage-like skeleton. blogspot.comsoton.ac.uk Recent advancements have shown that using a photosensitizer, such as benzophenone, can facilitate this critical step, allowing the use of longer wavelength UV light. reddit.comyoutube.com

These concerted reactions are fundamental to efficiently building the complex, polycyclic cubane framework.

Favorskii Rearrangements for Ring Contraction to the Cubane Skeleton

A key transformation in the synthesis of the cubane core is the Favorskii rearrangement, a base-catalyzed reaction of an α-halo ketone that results in a ring contraction to form a carboxylic acid derivative. wikipedia.orgadichemistry.com In the classic cubane synthesis, two sequential Favorskii rearrangements are employed to convert the polycyclic bromoketone intermediates into the target cubane carboxylic acids. wikipedia.orgblogspot.com

The first rearrangement converts a bromoketone group on the caged framework into a ring-contracted carboxylic acid. wikipedia.orgblogspot.com After a series of steps including decarboxylation and deprotection, a second Favorskii rearrangement is performed on the resulting intermediate. wikipedia.org This second ring contraction ultimately establishes the final, highly strained cubane skeleton, typically yielding cubane-1,4-dicarboxylic acid. wikipedia.orgwikipedia.orgadichemistry.com This dicarboxylic acid is the direct precursor for its diester derivatives. ic.ac.uk

Selective Hydrolysis of Cubane Diesters for Monocarboxylic Acid Synthesis

The synthesis of this compound is achieved through the selective monosaponification (hydrolysis) of dimethyl cubane-1,4-dicarboxylate. prepchem.com This process requires carefully controlled conditions to hydrolyze only one of the two ester groups, leveraging subtle differences in reactivity or steric hindrance. youtube.com

Optimization of Reaction Conditions for Monosaponification

The selective hydrolysis has been successfully optimized to produce the desired mono-acid mono-ester in high yield. The procedure involves treating the diester with a stoichiometric amount of base. prepchem.comyoutube.com

A typical laboratory procedure involves dissolving dimethyl cubane-1,4-dicarboxylate in hot methanol (B129727) and adding one equivalent of solid sodium hydroxide. prepchem.com The mixture is refluxed for an extended period, typically 13-15 hours. prepchem.com After cooling, the reaction is diluted with water and extracted to remove any unreacted starting material. prepchem.com The aqueous layer is then acidified, leading to the precipitation of this compound, which can be isolated by extraction and filtration. prepchem.com This optimized method can furnish the product in yields of approximately 77%. prepchem.com

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | Dimethyl cubane-1,4-dicarboxylate | prepchem.com |

| Reagent | Sodium Hydroxide (NaOH) | prepchem.com |

| Stoichiometry | 1.0 equivalent | prepchem.comyoutube.com |

| Solvent | Methanol | prepchem.com |

| Temperature | Reflux | prepchem.com |

| Reaction Time | 13-15 hours | prepchem.com |

| Yield | ~77% | prepchem.com |

Advanced Functionalization Techniques for this compound

This compound is a valuable building block because its two distinct functional groups—a carboxylic acid and a methyl ester—allow for fully differentiated derivatization. sci-hub.se This enables the synthesis of a wide array of complex, multi-substituted cubanes.

The carboxylic acid moiety can undergo various transformations. For instance, it is susceptible to iododecarboxylation when treated with 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) under irradiation, providing a pathway to introduce an iodine atom onto the cubane cage. sigmaaldrich.com

Furthermore, the cubane C-H bonds themselves can be functionalized. Direct, radical-mediated reactions such as chlorocarbonylation can be used to introduce a third functional group, such as an acid chloride, at a position ortho to one of the existing substituents. sci-hub.se This acid chloride can then be trapped in situ with various nucleophiles (e.g., alcohols, amines, thiols) to generate a diverse range of 1,2,4-trisubstituted cubane derivatives. sci-hub.se The selective hydrolysis of the least sterically hindered ester group on these trisubstituted cubanes provides access to fully differentiated systems, expanding the synthetic utility of the cubane scaffold. sci-hub.se

Amide Coupling Reactions for Conjugate Formation

The formation of an amide bond is one of the most crucial and frequently employed reactions in medicinal chemistry, allowing for the covalent linkage of molecular fragments to create conjugates. nih.govgrowingscience.com This transformation is typically achieved by activating the carboxylic acid group of a molecule like this compound, followed by nucleophilic attack from a primary or secondary amine. researchgate.net

A variety of modern coupling reagents have been developed to facilitate this reaction under mild conditions, ensuring high yields and compatibility with sensitive functional groups. nih.gov The most common strategies involve the use of carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often in the presence of additives like 1-Hydroxybenzotriazole (HOBt). nih.gov The reaction proceeds through a highly reactive O-acylisourea intermediate, which can be intercepted by HOBt to form a more stable active ester, minimizing side reactions. nih.gov Another class of highly efficient reagents includes uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), rapidly converts carboxylic acids into activated esters ready for amidation. growingscience.com

| Reagent System | Key Components | Role of Components | Typical Conditions |

|---|---|---|---|

| EDC/HOBt | EDC, HOBt | EDC activates the carboxylic acid; HOBt forms a reactive ester and suppresses side reactions. nih.gov | DMF or DCM solvent, Room Temperature. nih.gov |

| HATU/DIPEA | HATU, DIPEA | HATU is a uronium-based coupling agent that forms an active ester; DIPEA acts as a non-nucleophilic base. growingscience.com | DMF or Acetonitrile solvent, Room Temperature. nih.govgrowingscience.com |

| EDC/DMAP | EDC, DMAP | EDC activates the carboxylic acid; DMAP serves as a highly effective acyl-transfer catalyst. nih.gov | DCM solvent, Room Temperature. nih.gov |

Decarboxylative Transformations for Novel Cubane Structures

Decarboxylative functionalization represents a powerful strategy for converting the abundant carboxylic acid group into diverse functionalities, effectively replacing it with a new carbon-carbon or carbon-heteroatom bond. nih.govrsc.org These methods are particularly valuable for modifying complex molecules like cubanes. nih.gov

One prominent approach is visible-light photoredox catalysis. nih.gov In this method, the cubanecarboxylic acid is typically converted into a redox-active ester (RAE), such as an N-hydroxyphthalimide (NHP) ester. nih.govnih.gov This RAE can then undergo a photoredox-catalyzed reaction where an inorganic salt, like lithium bromide (LiBr), serves as the halogen source, leading to decarboxylative bromination. nih.gov This provides a mild route to halogenated cubanes, which are versatile building blocks for further functionalization. nih.gov

Other established methods for the decarboxylation of cubane systems include the Barton decarboxylation, an established radical-based method for which optimized procedures for cubanecarboxylic acids exist. researchgate.netillinois.edu Furthermore, this compound can undergo iododecarboxylation. sigmaaldrich.com This reaction often utilizes reagents like 1,3-diiodo-5,5-dimethylhydantoin (DIH) under irradiation to initiate the transformation. sigmaaldrich.com While direct decarboxylative C-C bond formation on the cubane core is less common, a Pb(OAc)₄-mediated Kochi coupling has been reported. nih.gov

| Methodology | Key Reagents | Transformation | Resulting Structure |

|---|---|---|---|

| Photoredox Halogenation | NHP ester, Photocatalyst (e.g., Ir complex), LiBr. nih.gov | Decarboxylative Bromination. nih.gov | Bromocubane derivative. nih.gov |

| Iododecarboxylation | 1,3-Diiodo-5,5-dimethylhydantoin (DIH), Irradiation. sigmaaldrich.com | Decarboxylative Iodination. sigmaaldrich.com | Iodocubane derivative. nih.gov |

| Barton Decarboxylation | N-hydroxy-2-thiopyridone ester, Radical initiator, H-donor. researchgate.net | Decarboxylative Reduction (Hydrodecarboxylation). researchgate.net | Hydrocarbon (unsubstituted cubane position). ic.ac.uk |

Electrochemical Methods for Direct Conversion to Alkoxy Cubanes

Electrosynthesis offers a direct and often milder alternative to traditional chemical transformations. The Hofer-Moest reaction, an anodic oxidative decarboxylation, has been successfully applied for the first direct electrochemical functionalization of the cubane system, converting cubanecarboxylic acids into valuable alkoxy cubanes. nih.govd-nb.infonih.gov This one-step process is chemoselective, scalable, and proceeds under mild conditions, representing a significant improvement over previous methods that required the preparation of iodo-cubanes as precursors. nih.gov

The reaction involves the anodic oxidation of a cubanecarboxylate to generate a cubyl radical. nih.govresearchgate.net This radical can be further oxidized at the anode to form a cubyl carbocation, which is subsequently trapped by an alcohol solvent or nucleophile to yield the corresponding cubyl ether. nih.gov The use of electrochemical flow reactors has been shown to be particularly effective, allowing for straightforward scaling of the reaction with yields reaching up to 60%. nih.gov A range of alcohols, from methanol to more sterically hindered variants, can be employed, providing access to a diverse set of alkoxy cubanes. nih.gov This method is also compatible with other functional groups, such as amides, which remain intact during the electrochemical oxidation. nih.gov

| Substrate | Alcohol Nucleophile | Anode Material | Product | Isolated Yield |

|---|---|---|---|---|

| Cubane-1-carboxylic acid | Methanol | Carbon/PVDF | Methoxycubane | 50% nih.gov |

| Cubane-1-carboxylic acid | Isopropanol | Carbon/PVDF | Isopropoxycubane | 53% nih.gov |

| Cubane-1-carboxylic acid | tert-Butanol | Platinum | tert-Butoxycubane | 49% nih.gov |

| 4-(Methoxycarbonyl)cubane-1-carboxylic acid | Methanol-d₃ | Carbon/PVDF | Methyl 4-methoxy(d₃)-1-cubanecarboxylate | 40% nih.gov |

| 4-Acetamidocubane-1-carboxylic acid | Methanol | Carbon/PVDF | N-(4-Methoxycubyl)acetamide | 60% nih.gov |

Chemical Reactivity and Mechanistic Investigations of 4 Methoxycarbonylcubanecarboxylic Acid Systems

Reactivity Profile of Carboxylic Acid and Methoxycarbonyl Moieties

The presence of both a carboxylic acid and a methoxycarbonyl group on the cubane-1,4-dicarboxylate framework allows for a range of chemical transformations. The reactivity of these functional groups is influenced by the electronic properties of the rigid cubane (B1203433) cage.

Iododecarboxylation Pathways under Irradiative Conditions

The conversion of the carboxylic acid moiety of 4-Methoxycarbonylcubanecarboxylic acid to an iodo group can be achieved through iododecarboxylation reactions, such as the Hunsdiecker reaction and its modifications. These reactions typically proceed via a radical mechanism and are often initiated by light. The general transformation involves the formation of a cubyl radical intermediate, which then abstracts an iodine atom.

A notable method for the iododecarboxylation of tertiary carboxylic acids like this compound involves the use of 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as both a radical initiator and an iodine source under irradiative conditions. This approach offers a pathway to 1-iodo-4-methoxycarbonylcubane, a valuable precursor for further functionalization.

The efficiency of these radical decarboxylation processes on the cubane system highlights the stability of the resulting cubyl radical, despite the inherent strain of the cage structure.

Exploration of Esterification and Acid-Base Reactivity

The carboxylic acid group of this compound exhibits typical acid-base and esterification reactivity, although modulated by the electronic nature of the cubane scaffold.

Acid-Base Reactivity: Carboxylic acids on the cubane framework are known to be acidic. The pKa of a carboxylic acid is influenced by the stability of its conjugate carboxylate anion. The cubane cage, with its high degree of s-character in the C-H bonds, can influence the acidity. Electron-withdrawing substituents on the cubane ring will increase the acidity by stabilizing the negative charge of the carboxylate anion. libretexts.orglibretexts.org Conversely, electron-donating groups would decrease acidity. For this compound, the methoxycarbonyl group is electron-withdrawing, which is expected to result in a lower pKa compared to unsubstituted cubanecarboxylic acid.

Esterification: The carboxylic acid can undergo esterification with alcohols under acidic catalysis, a process known as the Fischer esterification. masterorganicchemistry.com This is a reversible reaction, and to drive it towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.com The rate of esterification can be influenced by steric hindrance around the carboxylic acid group. However, the cubane scaffold, being relatively compact, does not impose significant steric limitations at the 1 and 4 positions. The reverse reaction, hydrolysis of the methoxycarbonyl group, can be achieved under basic or acidic conditions to yield cubane-1,4-dicarboxylic acid.

Functional Group Interconversions on the Cubane Scaffold

The carboxylic acid and methoxycarbonyl groups of this compound serve as versatile handles for a variety of functional group interconversions, enabling the synthesis of a diverse range of 1,4-disubstituted cubane derivatives. These transformations generally proceed with retention of the cubane cage structure, a testament to its kinetic stability.

Starting from cubane-1,4-dicarboxylic acid, which is readily accessible from the title compound, a plethora of derivatives can be synthesized. For instance, the dicarboxylic acid can be converted to the corresponding diacyl chloride, which is a versatile intermediate for the preparation of amides, esters, and other acyl derivatives. Furthermore, Curtius rearrangement of the acyl azide (B81097) derived from the carboxylic acid provides a route to aminocubanes.

These functional group interconversions are crucial for the incorporation of the cubane scaffold into more complex molecules, such as pharmaceuticals and advanced materials. The predictable reactivity of the functional groups on the cubane core allows for the application of standard organic transformations.

Investigation of Cubane Core Rearrangements

The high strain energy of the cubane skeleton makes it susceptible to rearrangements to less strained isomers, particularly under the influence of metal catalysts, heat, or light.

Metal-Catalyzed Isomerization to Cuneane Derivatives

One of the most well-studied rearrangements of the cubane core is its isomerization to the cuneane skeleton, which can be efficiently catalyzed by various metal ions, most notably silver(I). nih.govnih.gov This rearrangement is a key method for the synthesis of the cuneane ring system. nih.gov

For 1,4-disubstituted cubanes such as this compound, the Ag(I)-catalyzed isomerization can lead to two primary regioisomers of disubstituted cuneanes: the 2,6- and 1,3-isomers. The regioselectivity of this rearrangement is highly dependent on the electronic nature of the substituents at the 1 and 4 positions. nih.gov

Mechanism: The currently accepted mechanism for the Ag(I)-catalyzed isomerization involves the oxidative addition of the silver(I) ion into a C-C bond of the cubane cage to form a silver(III) intermediate. nih.gov This is followed by heterolytic cleavage of a C-Ag bond to generate a carbocation, which then undergoes a σ-bond rearrangement to the cuneane framework, with subsequent release of the Ag(I) catalyst. nih.gov

Regioselectivity:

Electron-withdrawing groups: When both substituents are electron-withdrawing, such as in cubane-1,4-dicarboxylic acid and its dimethyl ester, the rearrangement predominantly yields the 2,6-disubstituted cuneane . nih.gov This is attributed to the initial insertion of the Ag(I) into the more electron-rich C-C bonds of the cubane cage that are not adjacent to the deactivating groups.

Electron-donating and electron-withdrawing groups: In asymmetrically substituted cubanes with one electron-donating and one electron-withdrawing group, the regiochemical outcome is more complex and can favor the formation of 1,3-disubstituted cuneanes . nih.gov

For this compound, which possesses two electron-withdrawing groups, the Ag(I)-catalyzed isomerization is expected to yield primarily the corresponding 2,6-disubstituted cuneane derivative.

| Cubane Derivative Substituents | Major Cuneane Isomer | Reference |

|---|---|---|

| Two Electron-Withdrawing Groups | 2,6-disubstituted | nih.gov |

| One Electron-Donating and One Electron-Withdrawing Group | 1,3-disubstituted | nih.gov |

Thermal and Photochemical Rearrangement Pathways

The cubane core is kinetically stable at room temperature but can undergo rearrangements at elevated temperatures or upon photochemical excitation.

Photochemical Rearrangement: The photochemical behavior of cubanes can be complex. The synthesis of the cubane core itself often involves a photochemical [2+2] cycloaddition as a key step. wikipedia.org While photochemical reactions can be employed to introduce functional groups onto the cubane skeleton, the direct photochemical rearrangement of the cubane cage to cuneane is less common than the metal-catalyzed pathway. Irradiation of cubane derivatives can lead to various transformations, and the specific outcome is dependent on the wavelength of light used and the nature of the substituents. For instance, photochemical decarboxylation of cubanecarboxylic acid derivatives is a known reaction. wikipedia.org However, detailed studies on the photochemical rearrangement pathways of the cubane core in 1,4-disubstituted systems like this compound are limited.

Structure Activity Relationships and Molecular Design of Cubane Based Analogues

Cubane (B1203433) Derivatives as Benzene (B151609) Bioisosteres in Molecular Design

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance a desired biological activity, is a cornerstone of modern drug design. Cubane has emerged as an ideal bioisostere for the benzene ring. princeton.eduresearchgate.net This is primarily because replacing a planar, sp²-hybridized aromatic ring with a saturated, sp³-hybridized cubane scaffold can lead to significant improvements in key pharmacokinetic properties, such as metabolic stability and solubility, while often retaining the parent molecule's biological function. princeton.edunih.govacs.org

The compound 4-methoxycarbonylcubanecarboxylic acid is a key building block in this field, derived from the commercially available cubane-1,4-dimethylester. sigmaaldrich.comnih.gov Its two distinct functional groups, a carboxylic acid and a methyl ester, allow for versatile chemical modifications, making it a valuable precursor for creating a wide array of cubane-based drug candidates. princeton.edusigmaaldrich.com

The effectiveness of cubane as a benzene mimic stems from its remarkably similar geometric dimensions and the unique spatial arrangement it enforces on its substituents. researchgate.netuga.edu However, its electronic properties are fundamentally different, which is the source of many of its advantages in drug design.

Geometric Properties: The cubane cage provides a rigid framework that holds substituents in precise and predictable spatial orientations. ic.ac.uk The distance between diagonally opposite carbons (1,4-positions) on the cubane core closely matches the diameter of a benzene ring. uga.edu This allows 1,4-disubstituted cubanes to effectively mimic para-substituted benzenes, maintaining crucial distances between functional groups required for biological target recognition. princeton.edu Similarly, 1,2- and 1,3-disubstituted cubanes serve as analogues for ortho- and meta-substituted benzenes, respectively. princeton.edu

| Property | Cubane | Benzene |

| Hybridization | sp³ | sp² |

| Geometry | 3D, Cubic | 2D, Planar |

| Substituent Distance (para-equivalent) | ~2.72 Å | ~2.79 Å |

| Substituent Angle (ortho-equivalent) | 90° | 60° |

| Substituent Angle (meta-equivalent) | 109.5° (face diagonal) | 120° |

| Substituent Angle (para-equivalent) | 180° | 180° |

| Electronic Nature | Saturated, Strained | Aromatic, Conjugated |

This table provides a comparative overview of the key geometric and electronic properties of the cubane and benzene scaffolds.

Electronic Properties: Electronically, cubane is the antithesis of benzene. It is a saturated, non-aromatic hydrocarbon characterized by significant ring strain due to its 90° C-C-C bond angles, a stark deviation from the ideal 109.5° for sp³-hybridized carbon. wikipedia.org This strain contributes to a high s-character in its C-H bonds, making them stronger and more resistant to metabolic degradation compared to the C-H bonds on an aromatic ring. princeton.eduacs.org The replacement of a flat aromatic system with a three-dimensional cubane structure disrupts molecular planarity, which can improve solubility and reduce intermolecular stacking, further enhancing pharmacokinetic profiles. acs.org An analysis of a cubane-containing analogue of the drug Lumacaftor showed that the cubane core had a significantly lower negative charge than the benzene ring it replaced, leading to a larger molecular dipole moment which can improve solubility. nih.govacs.org

The rigid, cage-like structure of the cubane scaffold is its defining feature in molecular design. Unlike flexible aliphatic chains or even other cyclic systems, the cubane core locks substituents into fixed positions with well-defined exit vectors. princeton.eduic.ac.uk This rigidity ensures a precise and unchanging spatial relationship between the functional groups attached to the cubane nucleus.

This has two major implications for structure-activity relationships:

Reduced Entropic Penalty: When a drug molecule binds to its biological target, any flexible components must adopt a specific, rigid conformation, which is entropically unfavorable. Because cubane-based analogues are already conformationally locked, they pay a smaller entropic penalty upon binding, which can lead to stronger binding affinity.

Precise Probing of Binding Pockets: The fixed geometry of substituted cubanes allows medicinal chemists to systematically probe the three-dimensional space of a receptor's binding site. acs.org By synthesizing ortho-, meta-, and para-like analogues, researchers can map out the optimal spatial arrangement of pharmacophoric elements needed for high-potency interactions. ic.ac.uk

Design and Synthesis of Poly-substituted and Chiral Cubane Analogues

While 1,4-disubstituted cubanes have been accessible for some time, the synthesis of 1,2- (ortho) and 1,3- (meta) isomers has historically been a significant challenge, limiting their widespread adoption in drug discovery programs. princeton.eduresearchgate.net Recent breakthroughs have provided more expedient routes to these valuable building blocks. These methods include leveraging cyclobutadiene (B73232) precursors and employing photolytic C-H carboxylation reactions. princeton.eduresearchgate.net Furthermore, the development of copper-photoredox catalyzed cross-coupling protocols has enabled the formation of cubane–N, cubane–C(sp³), and cubane–C(sp²) bonds, which were previously difficult to achieve due to competing metal-catalyzed isomerization of the strained cubane core. princeton.edu

The synthesis of chiral cubanes represents another frontier in molecular design. A cubane molecule becomes chiral when at least three different substituents are introduced at specific vertices of the cube. thieme-connect.comacs.org This opens the door to creating unique, asymmetric molecules with complex three-dimensional shapes. thieme-connect.com Significant progress has been made in diastereoselective synthesis, for example, by converting a cubane carboxylic acid into a chiral amide. acs.orgresearchgate.net This chiral auxiliary can then direct site-selective deprotonation and subsequent reaction with electrophiles to afford 1,2,3-trisubstituted cubanes with high diastereoselectivity, providing a pathway to enantio-enriched cubane derivatives. acs.org

Strategic Substituent Placement for Modulating Molecular Properties

The ultimate goal of using the cubane scaffold is to strategically place substituents to fine-tune a molecule's properties and optimize its biological activity. The rigid framework allows for a systematic investigation of how substituent placement impacts function.

For instance, the strategic placement of functional groups can:

Mimic Benzene Substitution Patterns: As discussed, the 1,4-, 1,3-, and 1,2-positions serve as direct spatial analogues for para-, meta-, and ortho-substitution on a benzene ring. princeton.edu This allows for the re-engineering of existing benzene-containing drugs to improve their properties. A notable example is the cubane version of Lumacaftor, where replacing a benzene ring with a 1,4-disubstituted cubane led to increased metabolic stability and pH-independent high solubility. princeton.eduacs.org

Introduce Novel Vectors: The cubane scaffold offers eight vertices for substitution, providing fascinating possibilities for creating molecules with complex three-dimensional arrangements that are inaccessible with planar aromatic systems. ic.ac.uk This allows for the exploration of new chemical space and the design of ligands that can interact with biological targets in novel ways.

Modulate Physicochemical Properties: The identity and position of substituents can dramatically alter a molecule's polarity, lipophilicity, and electronic character. For example, the synthesis of functionalized cubane building blocks with various handles (e.g., acids, amines, halogens) from precursors like this compound allows for their easy incorporation into larger molecules, enabling the systematic modulation of these properties. nih.gov The synthesis of a variety of activated cubane scaffolds, including those with boron and phosphorus, has been achieved through metal-halogen exchange reactions, further expanding the toolkit for creating functionalized derivatives. researchgate.net

Advanced Characterization Techniques in the Analysis of Cubane Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and purity of cubane (B1203433) derivatives. In ¹H NMR spectroscopy, the protons attached to the cubane cage typically appear in a distinct region of the spectrum. For 4-Methoxycarbonylcubanecarboxylic acid, the spectrum is expected to show signals corresponding to the three distinct types of protons: those on the cubane core, the methyl protons of the ester group, and the acidic proton of the carboxylic acid. The acidic proton of a carboxylic acid group generally appears as a broad singlet at a significantly downfield chemical shift, often around 12 ppm, due to strong deshielding and hydrogen bonding. pressbooks.publibretexts.org

In ¹³C NMR spectroscopy, the carbon atoms of the cubane skeleton, the carboxyl carbon, and the ester carbonyl carbon absorb at characteristic chemical shifts. Carboxyl carbons are typically found in the 165 to 185 δ range. pressbooks.pub The unique electronic environment of the strained cubane cage carbons also gives rise to specific signals that are invaluable for structural confirmation. While a detailed spectrum for this compound is not publicly available, spectral data for related compounds confirms these general features. chemicalbook.com

Table 1: Predicted NMR Chemical Shifts (δ) for this compound This table is generated based on typical chemical shift values for the respective functional groups. pressbooks.publibretexts.org

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Carboxylic Acid Proton | ¹H | ~12.0 | Broad singlet, position is concentration-dependent. |

| Cubane Cage Protons | ¹H | ~4.0 - 6.0 | Complex multiplet patterns due to coupling. |

| Methoxy Protons (-OCH₃) | ¹H | ~3.7 | Singlet. |

| Carboxylic Carbon (-COOH) | ¹³C | 165 - 185 | |

| Ester Carbonyl Carbon (-COOCH₃) | ¹³C | 165 - 185 | |

| Cubane Cage Carbons | ¹³C | 40 - 60 | |

| Methoxy Carbon (-OCH₃) | ¹³C | ~52 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the IR spectrum would be dominated by absorptions from the carboxylic acid and ester groups, as well as vibrations characteristic of the cubane cage.

The carboxylic acid functional group presents two very distinct absorptions: a very broad O–H stretching band typically appearing between 2500 and 3300 cm⁻¹, and a sharp, strong carbonyl (C=O) stretching absorption between 1710 and 1760 cm⁻¹. pressbooks.publibretexts.org The ester group also contributes a strong C=O stretching band, usually at a slightly higher frequency than the acid carbonyl. The spectrum of the closely related cubane-1,4-dicarboxylic acid confirms these characteristic peaks. researchgate.netresearchgate.net Furthermore, high-resolution IR studies on cubane itself have identified the fundamental infrared-active vibrations of the cage structure. illinois.edunih.gov

Table 2: Characteristic Infrared Absorption Frequencies for this compound This table is generated based on typical IR frequencies for the respective functional groups and data from related cubane compounds. pressbooks.publibretexts.orgresearchgate.netillinois.edu

| Functional Group / Bond | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretching | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid C=O | Stretching | ~1710 | Strong |

| Ester C=O | Stretching | ~1740 | Strong |

| Cubane C-H | Stretching | ~3000 | Medium |

| C-O | Stretching | 1000 - 1300 | Medium-Strong |

| Cubane Cage | C-C Vibrations | 800 - 1250 | Multiple, Medium-Weak |

Single-Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing exact bond lengths, bond angles, and information on crystal packing. mdpi.com

The most striking feature of the cubane cage is the severe deviation of its internal bond angles from the ideal 109.5° for sp³-hybridized carbon. wikipedia.org The C-C-C angles within the cubane core are constrained to approximately 90°, leading to significant ring strain. nih.govwikipedia.org This strain is a defining characteristic of cubane chemistry. The bond lengths within the cage are typical for C-C single bonds. The exocyclic C-C bond connecting the substituents to the cage is notably short, a feature attributed to the high s-character of the exocyclic orbitals of the cubane carbons. wikipedia.org While specific crystallographic data for this compound is not available in the search results, the table below presents expected values based on data from parent cubane and general principles of organic chemistry. wikipedia.orgnih.gov

Table 3: Predicted Bond Lengths and Angles for this compound This table is generated based on data for parent cubane and standard values for organic functional groups. wikipedia.orgnih.govyoutube.com

| Bond / Angle | Parameter | Expected Value |

| Cubane C-C | Bond Length | ~1.57 Å |

| Cubane C-C-C | Bond Angle | ~90° |

| Cage C-Carboxyl C | Bond Length | ~1.46 Å |

| Carboxyl C=O | Bond Length | ~1.21 Å |

| Carboxyl C-O | Bond Length | ~1.36 Å |

| Cage C-C-H | Bond Angle | ~125° (Exocyclic) |

| O=C-O (Carboxyl) | Bond Angle | ~122° |

Advanced Thermal Analysis: Differential Scanning Calorimetry for Thermochemical Stability Studies

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is widely used to determine the melting point, decomposition temperature, and enthalpy of fusion, providing critical insights into the thermochemical stability of a compound.

For this compound, a reported melting point is 181 °C. sigmaaldrich.com DSC analysis would show a sharp endothermic peak corresponding to this melting transition. Studies on related cubane dicarboxylic acids reveal high thermal stability, with decomposition, characterized by exothermic events in the DSC trace, often occurring at temperatures above 250 °C. acs.org The fusion enthalpy, also measurable by DSC, provides information on the energy required to break the crystal lattice. For instance, the related dimethyl 1,4-cubanedicarboxylate has a measured fusion enthalpy of 38.1 ± 1.6 kJ·mol⁻¹. umsl.edu

Table 4: Thermal Properties of this compound and Related Compounds

| Compound | Property | Value | Reference |

| This compound | Melting Point (mp) | 181 °C | sigmaaldrich.com |

| Chlorinated Cubane-1,4-dicarboxylic Acids | Decomposition Temperature (T_d) | 248 - 274 °C | acs.org |

| Dimethyl 1,4-cubanedicarboxylate | Enthalpy of Fusion (ΔH_fus) | 38.1 ± 1.6 kJ·mol⁻¹ | umsl.edu |

Capillary Electrophoresis for Acidity Constant (pKa) Determinations

The acidity constant (pKa) is a quantitative measure of the strength of an acid in solution. Capillary electrophoresis (CE) has emerged as a rapid and accurate high-throughput method for pKa determination, requiring only a small amount of sample. nih.govanaliza.comnih.gov The technique separates ions based on their electrophoretic mobility in an electric field, which is dependent on their charge-to-size ratio. By measuring the mobility of the compound across a range of pH values, a titration curve can be generated, and the pKa can be determined from the inflection point. analiza.comanaliza.com

While the experimentally determined pKa for this compound is not documented in the provided sources, studies on closely related compounds provide a strong indication of its acidity. For example, the pKa values for monochlorinated cubane-1,4-dicarboxylic acid have been determined by capillary electrophoresis. acs.org These findings demonstrate the utility of CE in characterizing the acidic properties of these unique cage compounds.

Table 5: Acidity Constants (pKa) of Related Cubane Dicarboxylic Acids Determined by Capillary Electrophoresis

| Compound | pKa₁ | pKa₂ | Reference |

| Monochlorocubane-1,4-dicarboxylic acid | 3.17 ± 0.04 | 4.09 ± 0.05 | acs.org |

| Dichlorocubane-1,4-dicarboxylic acids | ~2.71 ± 0.05 | ~3.75 ± 0.05 | acs.org |

Applications in Medicinal Chemistry and Pharmaceutical Research

Development of Cubane (B1203433) Derivatives as Bioisosteres for Drug Discovery

A primary application of cubane in pharmaceutical research is its use as a bioisostere, a chemical substitute for another group, most notably the benzene (B151609) ring. enamine.net The cubane cage is considered an ideal geometric match for benzene, emulating the size and rigid steric relationship between substituents. nih.govnih.govresearchgate.netresearchgate.net This similarity allows cubane to replace aromatic rings in drug candidates, a strategy aimed at enhancing a molecule's therapeutic profile while maintaining its biological activity. nih.govnih.govalfa-chemistry.com

The substitution of a phenyl group with a cubane cage has been shown to beneficially affect the activity and solubility of various compounds. enamine.net One prominent example is the modification of Lumacaftor, a drug for cystic fibrosis. The cubane-containing analog, "Cuba-Lumacaftor," demonstrated improved, pH-independent solubility compared to the parent drug, which could allow for better absorption in the gastrointestinal tract. nih.govyoutube.com

| Compound Pair | Parent Compound | Cubane Analog | Observed Improvement | Reference |

|---|---|---|---|---|

| Lumacaftor / Cuba-Lumacaftor | Lumacaftor | Cuba-Lumacaftor | Increased solubility and metabolic stability | nih.govacs.org |

| Leteprinim / Cubane Analog | Leteprinim | Cubane-Leteprinim | Beneficially affected activity and solubility | enamine.net |

| Benznidazole / Cubane Analog | Benznidazole | Cubane-Benznidazole | Maintained bioisosterism | nih.gov |

The replacement of sp²-hybridized carbon atoms in benzene rings with the sp³-hybridized carbons of a cubane cage generally improves key pharmacokinetic properties, particularly metabolic stability. nih.govnih.govalfa-chemistry.com The highly strained nature of the cubane framework imparts high s-character and thus greater bond strength to its C-H bonds. nih.govresearchgate.net This increased bond strength makes the compound more resistant to metabolic degradation by enzymes in the body. nih.govnih.govresearchgate.net

| Compound | Intrinsic Clearance (CLint) in μL/min/10⁶ cells | Reference |

|---|---|---|

| Lumacaftor (Benzene-containing) | 11.96 | nih.govprinceton.edu |

| Cuba-Lumacaftor | 6.98 | nih.govprinceton.edu |

Exploration of Therapeutic Potentials of Cubane-Based Compounds

Beyond their role as bioisosteres, cubane derivatives are being investigated for their own intrinsic therapeutic activities across a range of diseases. The cubane core is seen as a biologically stable and lipophilic platform upon which various functional groups can be installed in precise spatial arrangements, opening up possibilities for synthesizing novel pharmaceuticals. ic.ac.ukic.ac.ukbris.ac.uk

Cubane derivatives have shown potential in the field of oncology. ic.ac.uk For instance, a phenylcubane derivative was reported to exhibit moderate anti-cancer activity. ic.ac.ukbris.ac.uk Similarly, studies on the cubane analog of the anticancer agent tamibarotene were conducted, although in this case, the cubane derivative was less active than the parent compound. nih.gov

More recent research has explored the use of cubane-based systems for drug delivery. A novel cubane-based antibacterial nanocomposite was developed as a carrier for the dual delivery of chemotherapy drugs Doxorubicin (DOX) and Methotrexate (MTX). nih.govresearchgate.net This DOX@MTX-loaded nanocomposite demonstrated a higher growth inhibition property against MCF7 breast cancer cell lines compared to the free drugs administered together. nih.govresearchgate.net Another study identified hexyl cubane derivatives of metformin that potently inhibited the biosynthesis of (±)14,15-EET, which is relevant to suppressing tumor growth. researcher.life

The potential of cubane compounds extends to infectious diseases. Cubyl intermediates have been noted for showing beneficial anti-viral and anti-AIDS properties. ic.ac.uk A specific derivative, dipivaloylcubane, which is functionalized with keto, cyano, and amide groups, was found to exhibit moderate activity against the human immunodeficiency virus (HIV) without impairing healthy cells. ic.ac.ukic.ac.ukbris.ac.uk The highly lipophilic nature of cubanes may allow them to bind effectively to the viral envelope. ic.ac.uk

In the realm of antibacterial agents, a novel cubane-based nanocomposite was synthesized and tested for its antimicrobial properties. nih.gov It showed activity against several pathogens, as detailed in the table below.

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Pseudomonas aeruginosa | Antibacterial activity confirmed by MIC values | nih.gov |

| Escherichia Coli | Antibacterial activity confirmed by MIC values | nih.gov |

| Candida albicans | Antifungal activity confirmed by MIC values | nih.gov |

The application of cubane bioisosteres has also been beneficial in the development of neurotropic compounds. In one study, replacing a benzene ring in the compound Leteprinim with a cubane scaffold had a positive effect on both the activity and solubility of the parent molecule. enamine.net This highlights the potential of cubane derivatives in designing drugs for neurological conditions. The rigid framework of cubane offers a unique platform for creating molecules that can interact with specific targets in the central nervous system. Further research is ongoing to explore the full potential of cubane-based compounds in treating a variety of diseases.

Table of Compounds Mentioned

| Compound Name |

|---|

| 4-Methoxycarbonylcubanecarboxylic acid |

| Benzene |

| Benznidazole |

| Cuba-Lumacaftor |

| Dipivaloylcubane |

| Doxorubicin (DOX) |

| Leteprinim |

| Lumacaftor |

| Methotrexate (MTX) |

| Metformin |

| Phenylcubane |

| Tamibarotene |

Metabolic Stability Studies: Cytochrome P450 Oxidation of Cubane Scaffolds

Research has demonstrated that the bacterial cytochrome P450 enzyme, CYP101B1, from Novosphingobium aromaticivorans DSM 12444, can effectively hydroxylate the methyl group of various methylcubane substrates that feature a carbonyl-containing directing group at the C-4 position. This is particularly relevant to this compound, which possesses substituents at the C-1 and C-4 positions of the cubane core. These enzymatic oxidations have been shown to proceed with high efficiency and selectivity, yielding cubylmethanols in yields of up to 93%.

A noteworthy finding from these studies is the conspicuous absence of skeletal rearrangement of the highly strained cubane core during the oxidation process. The oxidation is believed to proceed through a cubylmethyl radical intermediate. Such radicals are known to undergo rapid rearrangement. However, in the context of CYP101B1-catalyzed hydroxylation, the cubane cage remains intact. This suggests that the lifetime of the cubylmethyl radical intermediate is exceptionally short, estimated to be on the order of picoseconds. This transient existence is too brief for the characteristic side reactions of a fully equilibrated P450 intermediate to occur. It is proposed that the C-H abstraction and C-O bond formation steps may be dynamically coupled, effectively bypassing a discrete radical intermediate and thus preserving the cubane framework.

The following table summarizes the key findings from the cytochrome P450 oxidation of C-4 substituted methylcubanes, which serve as a model for the metabolic behavior of this compound.

| Enzyme System | Substrate Type | Key Findings | Implication for Cubane Scaffolds |

| Cytochrome P450 CYP101B1 | Methylcubanes with C-4 carbonyl directing group | High efficiency and selectivity of methyl hydroxylation (up to 93% yield) | The cubane core is remarkably stable to rearrangement during P450-mediated oxidation. |

| No skeletal rearrangement of the cubane core observed. | The presence of directing groups can influence the site of metabolism. | ||

| Implies an ultrafast radical rebound mechanism or a dynamically coupled process. | The inherent strain of the cubane does not necessarily lead to metabolic instability. | ||

| Mammalian Cytochrome P450 | General cubane-containing compounds | In some instances, the cubane core itself can be a site of metabolic oxidation. | The overall structure of the molecule influences the metabolic "hotspot". |

| Metabolic stability compared to phenyl analogues can be variable. | Substitution of a phenyl ring with a cubane does not universally guarantee increased metabolic stability. |

Radiolabeled Cubane Analogues for Biomedical Imaging and Tracer Development

The unique structural and chemical properties of the cubane scaffold make it an intriguing candidate for the development of novel radiolabeled analogues for biomedical imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). While there are no specific reports on the radiolabeling of this compound, the inherent characteristics of the cubane core suggest significant potential in this area.

The cubane unit is a rigid, cage-like structure with a well-defined three-dimensional geometry. This rigidity is a desirable feature in the design of imaging agents as it can lead to higher receptor binding affinity and selectivity by minimizing the entropic penalty upon binding. The ability to functionalize each of the eight carbon atoms of the cubane cage provides a platform for the precise spatial arrangement of pharmacophores and radiolabels, which is crucial for probing biological targets.

Cubane is also recognized for its inherent stability, despite its high degree of ring strain. This stability is a key prerequisite for a successful radiotracer, which must remain intact in vivo to provide an accurate representation of its biodistribution. The C-H bonds of the cubane core are strengthened by the high s-character of the carbon orbitals, which can contribute to increased metabolic stability against oxidative degradation. This is a significant advantage, as rapid metabolism of a tracer can lead to poor imaging quality and ambiguous results.

Furthermore, the cubane scaffold has been successfully employed as a non-classical bioisostere for the phenyl ring in various medicinal chemistry applications. biosynth.com This mimicry allows for the substitution of aromatic groups in known imaging agents with a cubane core, potentially leading to improved pharmacokinetic properties such as enhanced solubility and reduced off-target toxicity, without compromising biological activity. biosynth.com The development of radiolabeled cubane analogues could therefore offer a novel strategy to overcome the limitations of existing aromatic-based radiotracers.

The synthesis of radiolabeled compounds typically involves the incorporation of a radionuclide, such as fluorine-18, carbon-11, or technetium-99m, into the molecular structure. The functional groups on this compound, namely the carboxylic acid and the methyl ester, could serve as handles for the attachment of radiolabeled prosthetic groups or for direct radiolabeling reactions. The development of synthetic methodologies to introduce radionuclides onto the cubane core would be a critical step towards realizing the potential of this scaffold in biomedical imaging.

Applications in Materials Science and Advanced Functional Materials

Cubane (B1203433) as a Molecular Building Block in Nanoarchitecture

The rigid, well-defined structure of the cubane unit makes it an exemplary building block for the bottom-up construction of ordered molecular architectures. ic.ac.uk Its cage-like structure can be functionalized at its vertices, allowing for precise spatial control in the assembly of larger, complex systems. nih.gov This has led to its exploration in creating dense, sp³-bonded extended solids and other nano-scale structures. acs.org

The synthesis of polymers incorporating the cubane cage, either in the main chain or as pendant groups, has been a significant area of research. ic.ac.uk One notable achievement is the preparation of a low-dimensional hydrocarbon through the high-pressure, solid-state polymerization of cubane. acs.org This process yields a crystalline product with three-dimensional order and high thermal stability up to 300 °C. acs.org The resulting structures are described as one-dimensional carbon scaffolds, or "nanothreads," which are among the stiffest 1D systems known. acs.org

Oligomers such as cubylcubane have also been synthesized. wikipedia.org X-ray diffraction studies of cubylcubane reveal an exceptionally short central cubane-cubane bond of 1.458 Å, significantly shorter than a typical C-C single bond. wikipedia.org This is attributed to the high s-character of the exocyclic orbitals of the cubane cage. wikipedia.org However, oligomers with four or more cubane units and without solubilizing groups tend to be insoluble. wikipedia.org

The characterization of such oligomers often involves techniques to determine their size, shape, and structural properties. For instance, in related fields, analytical ultracentrifugation and cryo-electron microscopy are used to define the architecture and heterogeneity of oligomeric species. researchgate.net

The unique electronic properties of the cubane cage make it a candidate for use in molecular-scale electronics. The saturated carbon atoms result in a large energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). aps.org However, doping with alkali metals can transform solid cubane into a metallic state, with the new metallic band derived from the LUMO of the undoped solid. aps.org

Theoretical studies have explored the potential of perfluorocubane in molecular electronics. scientificupdate.com It is predicted to have a high electron affinity due to the overlap of carbon-fluorine antibonding (σ*) orbitals toward the center of the cage, a phenomenon known as sigma stellation. scientificupdate.com This allows the molecule to trap an electron within the cage, forming a radical anion where the spin density is primarily located inside the cube. scientificupdate.com This behavior, where the charge is sequestered within the cage rather than on the surface, is intriguing for applications in photoredox chemistry or as an electron transporter. scientificupdate.com

Furthermore, cubane-type [Fe₄S₄] clusters are ubiquitous in nature for electron transfer processes. nih.gov Studies on these clusters provide insight into the intrinsic redox properties of the cubane core and the molecular basis for understanding how these properties are affected by their environment. nih.gov Gas-phase studies on the radical cations of cage hydrocarbons like adamantane (B196018) have shown that single-electron transfer processes are extremely fast, approaching the collision-controlled limit, which provides a basis for understanding electron transfer through such rigid cage structures. nih.gov

Development of Cubane-Based Liquid Crystalline Materials

Cubane-1,4-dicarboxylic acid, the parent of 4-methoxycarbonylcubanecarboxylic acid, has been used as a non-aromatic central core to create novel liquid crystalline materials. tandfonline.comszfki.hu Unlike traditional liquid crystals based on aromatic rings, the cubane moiety prevents the delocalization of π-electrons along the molecular core. szfki.hu

Symmetrical esters derived from cubane-1,4-dicarboxylic acid have been synthesized and their liquid crystalline properties investigated. tandfonline.comszfki.hu By attaching various phenyl groups to the carboxylate functions, researchers have produced compounds exhibiting nematic (N) and smectic A (SmA) phases. tandfonline.com

For example, the bis[(4-alkoxy)phenyl]cubane-1,4-dicarboxylate series shows a clear trend in mesophase behavior. Shorter alkoxy chain derivatives exhibit a nematic phase, while longer chain homologues display a smectic A phase. tandfonline.comszfki.hu Increasing the number of aromatic rings on either side of the cubane core tends to result in the appearance of nematic and smectic A phases at higher temperatures. tandfonline.com

| Substituent (Alkoxy Chain) | Phase Transitions (°C) and Enthalpies (kJ mol⁻¹) |

|---|---|

| CH₃O | Cr 175.1 [28.2] N 229.4 [0.6] I |

| C₂H₅O | Cr 171.0 [34.7] N 220.7 [0.7] I |

| C₃H₇O | Cr 136.0 [30.2] (N 134.0) I |

| C₄H₉O | Cr 126.0 [31.5] (N 124.0) I |

| C₅H₁₁O | Cr 115.0 [36.0] I |

| C₆H₁₃O | Cr 104.0 [29.8] SmA 116.0 [3.3] I |

| C₇H₁₅O | Cr 101.0 [34.9] SmA 124.0 [4.2] I |

Cr = Crystalline, N = Nematic, SmA = Smectic A, I = Isotropic liquid. Values in parentheses indicate a monotropic transition (observed on cooling). Data sourced from Bényei et al. szfki.hu

Research into Cubane in High-Energy Materials

The cubane skeleton is a powerhouse of stored energy due to its immense ring strain, estimated at approximately 166 kcal/mol. sciencemadness.org This high potential energy, combined with its high density and kinetic stability, makes cubane an attractive scaffold for creating advanced high-energy materials, such as explosives and propellants. wikipedia.orgsciencemadness.org The addition of oxidizing groups, like nitro groups, to the cubane frame can create exceptionally powerful and dense energetic compounds. dtic.mil

Despite its high strain energy, the cubane molecule is remarkably stable. Its thermal decomposition in the gas phase has a very large activation energy because there are no kinetically favorable pathways for rearrangement. sciencemadness.org This kinetic stability is a crucial feature for practical high-energy materials. ic.ac.uk

Theoretical calculations are essential for predicting the properties of cubane-based energetic materials. For instance, the calculated heat of formation for solid octanitrocubane is significantly higher than that of highly energetic aromatic compounds like hexanitrobenzene, which is attributed to the strain energy of the cubane cage. researchgate.netscribd.com The addition of nitro groups can initially stabilize the cubane system by pulling electron density out of the strained cage, but with four or more nitro groups, repulsive electrostatic interactions begin to dominate, further increasing the energy content. ic.ac.uk

Experimentally, many polynitrocubanes exhibit remarkable stability. 1,3,5,7-Tetranitrocubane (TNC) is a stable crystalline solid that can withstand hammer blows and decomposes at 270 °C rather than detonating upon melting. sciencemadness.orgic.ac.uk Heptanitrocubane (HpNC) and octanitrocubane (ONC) are also surprisingly stable, with decomposition points well above 200 °C. ic.ac.uk

| Compound | Property | Value | Reference |

|---|---|---|---|

| Cubane | Strain Energy | ~166 kcal/mol | sciencemadness.org |

| Cubane | Density | 1.29 g/cm³ | dtic.mil |

| 1,3,5,7-Tetranitrocubane (TNC) | Density | 1.814 g/cm³ | ic.ac.uk |

| 1,3,5,7-Tetranitrocubane (TNC) | Decomposition Temp. | 270 °C | sciencemadness.org |

| 1,2,3,5,7-Pentanitrocubane (PNC) | Density | 1.96 g/cm³ | ic.ac.uk |

| Heptanitrocubane (HpNC) | Density | 2.028 g/cm³ | ic.ac.uk |

| Octanitrocubane (ONC) | Density (achieved) | 1.979 g/cm³ | sciencemadness.org |

| Octanitrocubane (ONC) | Detonation Velocity (theoretical) | 10,100 m/s | wikipedia.org |

The synthesis of polynitrocubanes is a significant challenge in organic chemistry. Syntheses often start from cubane carboxylic acids. ic.ac.ukchemicalforums.com For example, 1,3,5,7-tetranitrocubane (TNC) can be synthesized from cubanecarboxylic acid chloride. ic.ac.uk However, this route cannot produce cubanes with adjacent nitro groups. ic.ac.uk

To achieve higher degrees of nitration, direct nitration of less-nitrated cubanes is required. ic.ac.uk The synthesis of pentanitro- and hexanitrocubane was achieved via a novel "interfacial nitration" method. sciencemadness.orgic.ac.uk The synthesis of heptanitrocubane (HpNC) and octanitrocubane (ONC) required the development of even more specialized nitration techniques at very low temperatures. ic.ac.uk

Octanitrocubane (ONC) has a "perfect" oxygen balance, meaning it contains enough oxygen to completely oxidize all its carbon atoms to carbon dioxide upon detonation, which is highly desirable for maximizing energy release. sciencemadness.org It is predicted to have a performance 20-25% greater than HMX, a powerful conventional explosive. wikipedia.org However, the theoretically predicted high-density crystal polymorph of ONC has not yet been achieved, and for this reason, heptanitrocubane is sometimes considered to have marginally better performance in practice. wikipedia.org Despite their potential, the high cost of synthesizing cubane derivatives remains a barrier to their widespread commercial use. ic.ac.uk

Supramolecular Chemistry and Hydrogen-Bonded Organic Frameworks (HOFs)

Hydrogen-bonded organic frameworks (HOFs) are a class of crystalline porous materials constructed from organic molecular building blocks, known as tectons, held together by directional hydrogen bonds. mdpi.com The rational design of HOFs relies on the predictable self-assembly of these tectons, often facilitated by functional groups like carboxylic acids that can form robust and directional hydrogen-bonding patterns. mdpi.com

Cubane as a Tecton for Controlled Self-Assembly in HOFs

The rigid, well-defined geometry of the cubane core makes it an attractive candidate for use as a tecton in the construction of supramolecular structures. While benzene (B151609) rings are common building blocks, the three-dimensional nature of cubane offers the potential to create novel framework topologies. Derivatives of cubane-1,4-dicarboxylic acid, the parent compound of this compound, are ideal for this purpose. The two carboxylic acid groups, positioned at a 180° angle across the cage, can act as powerful hydrogen-bond donors and acceptors, directing the assembly of extended networks.

A prime example of this principle is the synthesis of a metal-organic framework (MOF), a class of materials closely related to HOFs, using basic zinc cubane-1,4-dicarboxylate. This material, an analogue of the well-known MOF-5, forms a high-symmetry cubic framework with a high surface area of 3160 m²/g and significant hydrogen uptake capacity. researchgate.netchemrxiv.org The structure consists of zinc-based nodes linked by the cubane-1,4-dicarboxylate spacers, demonstrating that the cubane dicarboxylate unit can effectively replace traditional linear linkers like terephthalate (B1205515) to build robust, porous materials. researchgate.netchemrxiv.org

More directly related to HOFs, recent research has demonstrated that cubane-1,3-dicarboxamides can serve as structural isosteres for isophthalamides in creating hydrogen-bond-templated mechanically interlocked molecules like catenanes and rotaxanes. rsc.org This work represents a significant breakthrough, showcasing the first examples of cubane-containing interlocked molecules assembled via hydrogen bonding. rsc.org It confirms that the cubane scaffold can effectively mimic the spatial and hydrogen-bonding vectors of aromatic systems, opening the door for its incorporation into a wider range of self-assembled supramolecular structures, including complex HOFs. rsc.org The defined geometry of the cubane unit provides a rigid and predictable component for engineering the pore size and shape of these advanced materials.

Design of High-Energy HOFs with Tunable Properties

The cubane molecule is renowned for its extraordinarily high strain energy (approximately 161-166 kcal/mol) and high density, properties that make its derivatives highly energetic materials. dtic.milic.ac.uk This has led to significant interest in using the cubane scaffold to design advanced explosives and propellants. ic.ac.ukdtic.mil The combination of the energetic cubane core with the porous and ordered nature of a HOF presents an intriguing strategy for creating high-energy materials with tunable properties and potentially enhanced stability.

Cubane-1,4-dicarboxylic acid is the most common starting material for synthesizing energetic cubane derivatives. dtic.mildtic.mil The carboxylic acid groups can be converted into various energetic functionalities, such as nitro or dinitramino groups. ic.ac.ukdtic.mil For instance, 1,4-dinitrocubane demonstrates the feasibility of creating stable, energetic compounds from this precursor. dtic.mil

By using a molecule like this compound or its parent diacid as the tecton for a HOF, it is theoretically possible to construct a framework that is inherently energetic. The properties of such a High-Energy Hydrogen-Bonded Organic Framework (HE-HOF) could be tuned in several ways:

Choice of Functional Groups: The energy content can be systematically increased by functionalizing the cubane tectons with explosophoric groups.

Guest Molecule Inclusion: The porous nature of the HOF could allow for the encapsulation of other energetic molecules (oxidizers or fuels) within the pores, creating a composite energetic material with tailored performance.

While a dedicated HE-HOF built from cubane tectons has not yet been explicitly reported in the literature surveyed, the foundational principles are well-established. The demonstrated use of cubane dicarboxylates in forming porous frameworks and their extensive development as precursors to high-energy materials provide a clear roadmap for the future design of these novel, tunable energetic materials. researchgate.netdtic.mil

Porphyrin-Cubane Conjugates for Photochemical Applications

Porphyrins are a class of highly conjugated macrocycles known for their unique photophysical and electrochemical properties, making them central to processes like photosynthesis and useful in applications ranging from photocatalysis to photodynamic therapy. rsc.orgnih.gov The construction of well-defined porphyrin arrays and conjugates is a key strategy for creating artificial light-harvesting systems and other functional materials. rsc.orgosf.ioru.nl The rigid, insulating, and three-dimensional nature of the cubane cage makes it a unique linker for assembling porphyrin systems, offering precise spatial control over the placement of the photoactive units.

Recent synthetic advancements have enabled the direct coupling of porphyrins to the cubane core. An improved cross-coupling methodology has been developed for the synthesis of various aryl-cubane systems, explicitly including cubane-porphyrin conjugates. scispace.comnih.gov This work demonstrated that the cubane core is stable under the palladium-catalyzed reaction conditions necessary for forming the conjugate, a critical finding for its use in materials chemistry. scispace.comnih.gov

The resulting porphyrin-cubane conjugates are donor-acceptor systems where the porphyrin can act as the electron donor upon photoexcitation. osf.io The cubane unit serves as a rigid, non-conjugated spacer, holding the porphyrin molecules at a fixed distance and orientation. This precise structural control is crucial for modulating the electronic interactions between chromophores, which governs processes like energy transfer and charge separation—key steps in artificial photosynthesis and photocatalysis. mdpi.comtue.nl

The potential photochemical applications of these conjugates are diverse:

Artificial Photosynthesis: By assembling multiple porphyrins on a cubane scaffold, it may be possible to create antenna systems that capture light energy and funnel it to a reaction center. mdpi.com

Molecular Wires: While the cubane itself is an insulator, functionalized cubanes could be integrated into larger systems where charge transfer across a defined gap is required.

Sensors: The photophysical properties of porphyrins, such as their fluorescence, are often sensitive to their environment. A porphyrin-cubane conjugate could serve as a rigid sensor platform. mdpi.com

The synthesis of these conjugates showcases the versatility of using cubane derivatives like this compound as foundational building blocks. The carboxylic acid and ester groups can be used as handles for further functionalization or for anchoring the entire conjugate to a surface or into a larger supramolecular assembly.

Future Research Directions and Interdisciplinary Challenges

Innovations in Stereoselective Synthesis of Complex Cubane (B1203433) Derivatives

Another successful strategy has been the synthesis of 1,3,5-trisubstituted cubanes, followed by enantiomeric resolution using techniques such as High-Performance Liquid Chromatography (HPLC). nih.gov These approaches, while effective, often involve multiple steps and can be low-yielding.

Table 1: Comparison of Strategies for Stereoselective Cubane Synthesis

| Strategy | Description | Advantages | Challenges |

| Chiral Auxiliary-Directed Synthesis | A chiral auxiliary is attached to the cubane core to direct subsequent reactions stereoselectively. cas.org | High diastereoselectivity can be achieved. cas.org | Requires additional steps for attachment and removal of the auxiliary. |

| Enantiomeric Resolution | A racemic mixture of a chiral cubane derivative is separated into its individual enantiomers using techniques like chiral HPLC. nih.gov | Can provide access to enantiomerically pure compounds. nih.gov | Can be inefficient if the resolution is not high-yielding; requires specialized equipment. |

| Catalytic Asymmetric Synthesis | A chiral catalyst is used to directly introduce chirality into the cubane scaffold in an enantioselective manner. technologynetworks.com | Potentially more efficient and atom-economical than other methods. technologynetworks.com | Development of effective catalysts for the highly symmetric cubane system is challenging. technologynetworks.com |

Exploration of Novel C-H Functionalization Strategies for Site-Specific Derivatization